N2-Thienylcarbonyl Substitution: Structural Differentiation from Semicarbazide-Based Indenopyrazole CDK Inhibitors
The target compound bears a 2-thienylcarbonyl acyl group at N2, whereas the most extensively characterized indeno[1,2-c]pyrazol-4-one CDK inhibitors (e.g., compound 24j from Yue et al. 2004, and DPH-042562 co-crystallized with CDK2 in PDB 2B52) feature a 5-substituted morpholinocarbamoylamino-urea pharmacophore at the indeno ring 5-position [1]. This structural divergence places the target compound in a distinct chemical space: the N2-acyl series has not been systematically evaluated in published CDK inhibition assays, meaning its kinase selectivity profile cannot be inferred from the semicarbazide series [2]. The thienylcarbonyl group introduces a sulfur-containing heteroaromatic moiety capable of distinct π-stacking and sulfur-mediated non-covalent interactions not available to the urea-based inhibitors [3].
| Evidence Dimension | N2 substituent identity and hydrogen-bond donor/acceptor capacity |
|---|---|
| Target Compound Data | 2-Thienylcarbonyl at N2; H-bond acceptor (C=O); no H-bond donor at N2 position; sulfur atom present for potential non-classical interactions |
| Comparator Or Baseline | Compound 24j (Yue 2004): morpholinocarbamoylamino at C5 position; DPH-042562: 4-methylpiperazin-1-yl urea at C5; both possess multiple H-bond donors/acceptors |
| Quantified Difference | No direct comparative biochemical data available for this compound vs. the semicarbazide series. Class-level: the semicarbazide CDK2 inhibitors achieve IC50 values of 96–360 nM (compound 13q) [2]; the N2-acyl series remains uncharacterized in published kinase assays |
| Conditions | CDK2/CDK4 enzyme inhibition assays (comparator data from Yue et al. 2002, 2004); no published assay data for target compound |
Why This Matters
Researchers seeking novel kinase inhibitor chemotypes cannot substitute a semicarbazide-based indenopyrazole for this N2-acyl analog without risking loss of the unexplored chemical space that the thienylcarbonyl moiety represents.
- [1] Yue EW, Higley CA, DiMeo SV, Carini DJ, Nugiel DA, Benware C, et al. Synthesis and evaluation of indenopyrazoles as cyclin-dependent kinase inhibitors. Part 4: Heterocycles at C3. Bioorganic & Medicinal Chemistry Letters. 2004;14(2):343-346. doi:10.1016/j.bmcl.2003.11.008. View Source
- [2] Yue EW, Higley CA, DiMeo SV, Carini DJ, Nugiel DA, Benware C, et al. Synthesis and evaluation of indenopyrazoles as cyclin-dependent kinase inhibitors. 3. Structure activity relationships at C3. Journal of Medicinal Chemistry. 2002;45(24):5233-5248. doi:10.1021/jm0201722. View Source
- [3] RCSB Protein Data Bank. 2B52: Human cyclin dependent kinase 2 (CDK2) complexed with DPH-042562. Deposited 2005-09-27. doi:10.2210/pdb2B52/pdb. View Source
